molecular formula C24H16Cl2N2O3 B10899539 2-(2,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxamide

2-(2,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxamide

Cat. No.: B10899539
M. Wt: 451.3 g/mol
InChI Key: VNDAMVOMLXAUQV-UHFFFAOYSA-N
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Description

2-(2,4-DICHLOROPHENYL)-N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-QUINOLINECARBOXAMIDE is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a quinoline core, which is a common structural motif in many biologically active molecules. The presence of dichlorophenyl and dihydro-benzodioxin groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENYL)-N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Dichlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction where 2,4-dichlorobenzoyl chloride reacts with the quinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dihydro-benzodioxin Group: This can be achieved through a nucleophilic substitution reaction where the appropriate dihydro-benzodioxin derivative is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, converting them into amines or dihydroquinoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(2,4-DICHLOROPHENYL)-N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-QUINOLINECARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those involving kinases and other regulatory proteins.

    Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound’s derivatives are explored for their use in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENYL)-N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-QUINOLINECARBOXAMIDE involves its interaction with molecular targets such as DNA and enzymes. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)-4-quinolinecarboxamide: Lacks the dihydro-benzodioxin group, making it less complex but still biologically active.

    N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide: Similar structure but without the dichlorophenyl group, affecting its reactivity and biological activity.

Uniqueness

The unique combination of the dichlorophenyl and dihydro-benzodioxin groups in 2-(2,4-DICHLOROPHENYL)-N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-QUINOLINECARBOXAMIDE enhances its chemical reactivity and potential for diverse biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H16Cl2N2O3

Molecular Weight

451.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxamide

InChI

InChI=1S/C24H16Cl2N2O3/c25-14-5-7-17(19(26)11-14)21-13-18(16-3-1-2-4-20(16)28-21)24(29)27-15-6-8-22-23(12-15)31-10-9-30-22/h1-8,11-13H,9-10H2,(H,27,29)

InChI Key

VNDAMVOMLXAUQV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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